molecular formula C12H23NO3 B1400704 Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate CAS No. 791642-61-0

Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate

Cat. No.: B1400704
CAS No.: 791642-61-0
M. Wt: 229.32 g/mol
InChI Key: YTPAFSWHBIHSFV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate is an organic compound with the molecular formula C12H23NO3 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a hydroxymethyl substituent on the piperidine ring

Scientific Research Applications

Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Safety and Hazards

The safety information for “Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The piperidine ring can interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with a phenyl group instead of a piperidine ring.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and an ethoxy group.

Uniqueness

Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

tert-butyl 2-[2-(hydroxymethyl)piperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)8-13-7-5-4-6-10(13)9-14/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPAFSWHBIHSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromo-acetic acid tert-butyl ester (0.39 g, 2 mmol) was dissolved in DMF (1 mL). A solution of piperidin-2-yl-methanol (0.25 g, 2.2 mmol) in DMF (1 mL) and diisopropylethylamine (0.38 mL, 2.2 mmol) was added. The reaction mixture was stirred at 50° C. for 16 h. The solvent was removed in vacuo. EtOAc (20 mL) and water (7 mL) was added. The two phases were separated. The aqueous phase was extracted twice with EtOAc (20 mL). The combined EtOAc phases were dried over magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The product was isolated as an oil. Yield: 0.37 g, 80%.
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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